1-Iodo-2-methoxy-3-methylbenzene

Overview

Description

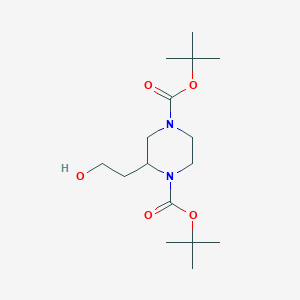

“1-Iodo-2-methoxy-3-methylbenzene” is a chemical compound with the molecular formula C8H9IO. It has a molecular weight of 248.06 . The compound belongs to the class of organic compounds known as iodobenzenes .

Molecular Structure Analysis

The molecular structure of “1-Iodo-2-methoxy-3-methylbenzene” consists of a benzene ring with iodine, methoxy, and methyl groups attached to it . The exact positions of these groups on the benzene ring can be determined by IUPAC nomenclature .Chemical Reactions Analysis

The chemical reactions of “1-Iodo-2-methoxy-3-methylbenzene” would likely involve electrophilic aromatic substitution, similar to other iodobenzenes . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Iodo-2-methoxy-3-methylbenzene” include a molecular weight of 248.06 and a molecular formula of C8H9IO . It is a solid at room temperature . More specific properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Iodo-2-methoxy-3-methylbenzene, focusing on six unique applications:

Organic Synthesis

1-Iodo-2-methoxy-3-methylbenzene: is widely used in organic synthesis as a building block for more complex molecules. Its iodo group makes it a versatile intermediate in various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings . These reactions are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Pharmaceutical Research

In pharmaceutical research, 1-Iodo-2-methoxy-3-methylbenzene serves as a precursor for the synthesis of bioactive compounds. Its structure allows for the introduction of iodine into aromatic rings, which can enhance the biological activity of drug candidates . This compound is particularly useful in the development of anti-cancer and anti-inflammatory agents.

Material Science

1-Iodo-2-methoxy-3-methylbenzene: is also utilized in material science for the preparation of advanced materials. It can be used to synthesize polymers and liquid crystals with unique properties . These materials have applications in electronics, optoelectronics, and nanotechnology, where precise molecular structures are crucial for performance.

Radiolabeling

In the field of radiochemistry, 1-Iodo-2-methoxy-3-methylbenzene is employed for radiolabeling purposes. The iodine atom can be replaced with radioactive isotopes, such as iodine-125 or iodine-131, making it useful for imaging and diagnostic applications . Radiolabeled compounds are essential in medical imaging techniques like PET and SPECT.

Environmental Chemistry

1-Iodo-2-methoxy-3-methylbenzene: finds applications in environmental chemistry for the study of pollutant degradation and transformation. It can be used as a model compound to investigate the behavior of iodinated organic pollutants in the environment . Understanding these processes is vital for developing strategies to mitigate pollution.

Chemical Biology

In chemical biology, 1-Iodo-2-methoxy-3-methylbenzene is used to create probes and tools for studying biological systems. Its ability to undergo selective reactions makes it valuable for labeling biomolecules, such as proteins and nucleic acids . These labeled molecules can then be tracked and analyzed to understand their function and interactions within cells.

Sigma-Aldrich NIST Chemistry WebBook MilliporeSigma VWR ChemScene Ambeed

Mechanism of Action

Target of Action

The primary target of 1-Iodo-2-methoxy-3-methylbenzene is the benzene ring, a crucial component in many organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Biochemical Pathways

The electrophilic aromatic substitution reaction of benzene is a key pathway in the action of 1-Iodo-2-methoxy-3-methylbenzene . This reaction allows the compound to retain the aromaticity of the benzene ring, which is crucial for its stability and reactivity .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the intermediate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-2-methoxy-3-methylbenzene. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the reaction conditions, such as temperature and pH, can also affect the compound’s reactivity and the outcome of its interactions with its targets.

properties

IUPAC Name |

1-iodo-2-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBPVUFEPLMJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-2-methoxy-3-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)

![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)

![[(Z)-4-Oxopent-2-en-2-yl]oxythallium](/img/structure/B3120085.png)

![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)

![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)